エリスモデギブ
概要
説明
科学的研究の応用
Sonidegib has been extensively studied for its antitumor activity. It has shown significant efficacy in treating various cancers, including pancreatic cancer, breast cancer, small cell lung cancer, medulloblastoma, and advanced solid tumors . Research has also focused on improving its bioavailability and antitumor efficacy through formulations like ethosome gel . Additionally, sonidegib has been investigated for its potential in treating myelofibrosis, essential thrombocythaemia, acute leukemia, and chronic myeloid leukemia .
作用機序
ソニデギブは、ヘッジホッグシグナル伝達経路を阻害することで効果を発揮します。 スムースンド受容体に結合して阻害し、経路が機能することを防ぎます . この阻害により、ヘッジホッグ経路に依存している癌細胞の増殖と生存に必要なシグナル伝達が阻害されます . この経路には、パッチド受容体やGli転写因子など、さまざまな分子標的が含まれています .
生化学分析
Biochemical Properties
Erismodegib exhibits strong binding affinity for both mouse and human Smo, with IC50 values of 1.3 nM and 2.5 nM respectively . This interaction with Smo is central to its role in biochemical reactions, as it inhibits the Hedgehog signaling pathway, which is involved in cell growth and differentiation .
Cellular Effects
Erismodegib’s inhibition of the Hedgehog signaling pathway has significant effects on various types of cells and cellular processes. By blocking Smo, Erismodegib prevents the activation of the pathway, thereby influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Erismodegib exerts its effects at the molecular level primarily through its binding interactions with Smo. This binding inhibits the activation of the Hedgehog signaling pathway, leading to changes in gene expression and preventing the uncontrolled cell growth that is characteristic of basal cell carcinomas .
Temporal Effects in Laboratory Settings
The effects of Erismodegib have been studied over time in laboratory settings. A 42-month analysis of the randomized BOLT study confirmed the long-term efficacy and safety of Erismodegib .
Dosage Effects in Animal Models
The effects of Erismodegib vary with different dosages in animal models. The BOLT study showed that the objective response rate (ORR) observed for patients with locally advanced basal cell carcinoma (laBCC) was 56.1% (95% CI 43.3–68.3%) and 46.1% (95% CI 37.2–55.1) for the 200 mg and 800 mg groups, respectively .
Metabolic Pathways
Erismodegib is involved in the Hedgehog signaling pathway, interacting with the Smo protein. This interaction inhibits the pathway, affecting metabolic flux and metabolite levels .
Transport and Distribution
Its potent and selective binding to Smo suggests that it may interact with transporters or binding proteins that modulate the activity of this protein .
準備方法
化学反応の分析
ソニデギブは、次のようなさまざまな化学反応を受けます。
酸化: 主に、シトクロムP450 3A4酵素による酸化によって代謝されます.
アミド加水分解: もう1つの重要な代謝経路です. これらの反応で使用される一般的な試薬と条件には、酸化剤やシトクロムP450などの特定の酵素が含まれます。 これらの反応から生成される主な生成物は、最終的に体から排出される代謝物です。
科学研究への応用
ソニデギブは、その抗腫瘍活性について広く研究されてきました。 膵臓癌、乳癌、小細胞肺癌、髄芽腫、進行固形腫瘍など、さまざまな癌の治療に著しい有効性が示されています . 研究では、エトソームゲルなどの製剤によるバイオアベイラビリティと抗腫瘍効果の向上にも焦点を当てています . さらに、ソニデギブは、骨髄線維症、真性赤血球増加症、急性白血病、慢性骨髄性白血病の治療における潜在的な役割について研究されています .
類似化合物との比較
特性
IUPAC Name |
N-[6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F3N3O3/c1-16-14-32(15-17(2)34-16)24-12-9-20(13-30-24)31-25(33)23-6-4-5-22(18(23)3)19-7-10-21(11-8-19)35-26(27,28)29/h4-13,16-17H,14-15H2,1-3H3,(H,31,33)/t16-,17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZJRYRQSPEMTK-CALCHBBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501009335 | |
Record name | Sonidegib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501009335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The hedgehog pathway is involved in many human cancers. Sonidegib effectively inhibits the regulator called smoothened (Smo), preventing the hedgehog pathway from functioning. As a result, tumours that depend on the hedgehog pathway are unable to grow. (1) | |
Record name | Sonidegib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09143 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
956697-53-3 | |
Record name | Sonidegib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956697-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sonidegib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956697533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sonidegib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09143 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sonidegib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501009335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Erismodegib | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SONIDEGIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RLU3VTK5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Erismodegib is a potent and selective small-molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. [, , ] By binding to SMO, Erismodegib prevents the activation of downstream Gli transcription factors (Gli1, Gli2). [, ] This inhibition leads to the suppression of Hh target genes involved in various cellular processes, including proliferation, survival, stem cell self-renewal, epithelial-mesenchymal transition (EMT), and angiogenesis. [, , ]
A: While the research papers provided don't delve into detailed spectroscopic data, the molecular formula of Erismodegib is C24H28N6O. Its molecular weight is 416.52 g/mol. []
A: In vitro studies have demonstrated that Erismodegib effectively inhibits cell viability, neurosphere formation, and Gli transcriptional activity in various cancer cell lines, including glioblastoma, prostate cancer, and mantle cell lymphoma. [, , , , ] Moreover, Erismodegib induces apoptosis in these cell lines. [, , , ]
A: While the provided research papers don't extensively discuss resistance mechanisms, they acknowledge that acquired resistance to SMO inhibitors, including Erismodegib, can occur. [, ] The development of resistance to SMO inhibitors is complex and can involve mutations in SMO itself or activation of alternative signaling pathways. [, ] Further research is crucial for understanding and overcoming resistance to Erismodegib.
ANone: Although this set of research articles focuses on the molecular mechanisms and efficacy of Erismodegib, they do not extensively cover its toxicology and safety profile. Further research and clinical trials provide more comprehensive data on these aspects.
A: While the provided research papers don’t delve into specific clinical trial data, they mention that Erismodegib has been investigated in clinical trials for various cancers. [, ] In fact, Erismodegib (under the trade name Erivedge) received approval from the U.S. Food and Drug Administration (FDA) for treating advanced basal cell carcinoma. []
A: Research is ongoing to identify and develop novel Hh pathway inhibitors with improved efficacy and safety profiles. [] This includes exploring agents that target components downstream of SMO, such as Gli transcription factors. [, ] Combining Erismodegib with other therapeutic agents, such as autophagy inhibitors or cytotoxic nanoparticles, is also being investigated to enhance its efficacy. [, ]
A: The development of Erismodegib represents a significant milestone in targeting the Hh pathway for cancer therapy. [] Its discovery stemmed from a deep understanding of the Hh signaling pathway and its role in cancer development. [, ] The approval of Erismodegib for treating basal cell carcinoma highlights its clinical significance and paves the way for further exploration of Hh inhibitors in oncology. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。